DPP-4 Inhibition: Acetohydrazide Derivatives vs. Sitagliptin
Pyridazine-acetohydrazide hybrids derived from 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl)acetohydrazide—itself prepared from the ethyl ester of 82232-21-1—were evaluated for in vitro DPP-4 inhibitory activity in direct comparison with sitagliptin. Compounds 6e and 6l displayed IC₅₀ values of 6.48 nM and 8.22 nM, respectively, while sitagliptin tested under identical conditions gave an IC₅₀ of 13.02 nM [1]. The most potent derivative (6e) is approximately 2‑fold more potent than the clinically established DPP-4 inhibitor.
6l IC50 8.22 nM
vs sitagliptin 13.02 nM
| Evidence Dimension | In vitro DPP-4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6e: IC₅₀ = 6.48 nM; 6l: IC₅₀ = 8.22 nM |
| Comparator Or Baseline | Sitagliptin: IC₅₀ = 13.02 nM |
| Quantified Difference | 6e is ~2.0-fold more potent than sitagliptin; 6l is ~1.6-fold more potent |
| Conditions | In vitro DPP-4 enzyme inhibition assay; compounds tested as synthesized pyridazine-acetohydrazide hybrids |
Why This Matters
This head-to-head data demonstrates that the 5-cyano-3,4-diphenyl-pyridazine core can deliver DPP-4 inhibitory potency superior to a marketed reference drug, justifying procurement of 82232-21-1 as the gateway intermediate for lead optimization in antidiabetic programs.
- [1] Nidhar M, Sonker P, Singh P, Tewari AK. Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides. Molecular Diversity. 2023;27:2729–2740. doi:10.1007/s11030-022-10577-4. View Source
